Vitamin A palmitate

Catalog No.
S619065
CAS No.
79-81-2
M.F
C36H60O2
M. Wt
524.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitamin A palmitate

CAS Number

79-81-2

Product Name

Vitamin A palmitate

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate

Molecular Formula

C36H60O2

Molecular Weight

524.9 g/mol

InChI

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+

InChI Key

VYGQUTWHTHXGQB-FFHKNEKCSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Synonyms

Chocola A, retinol palmitate, retinyl palmitate, vitamin A palmitate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Vitamin A palmitate, also known as retinyl palmitate, is an ester of retinol (vitamin A) and palmitic acid. It is a fat-soluble vitamin that plays a crucial role in various biological functions, including vision, immune function, and skin health. This compound is commonly used in dietary supplements and cosmetic products due to its stability and effectiveness in delivering vitamin A to the body.

  • Biological Role: In the body, vitamin A palmitate is converted to retinol, the active form of vitamin A. Retinol plays a crucial role in vision, immune function, cell growth, and differentiation []. It binds to specific receptors in the cell nucleus, regulating gene expression for various cellular processes [].
  • Toxicity: Vitamin A palmitate is generally safe in recommended doses. However, high doses can lead to vitamin A toxicity, causing birth defects, liver damage, and bone abnormalities [].
  • Flammability: Vitamin A palmitate is combustible.

Vision Research and Treatment:

  • Maintaining Healthy Cornea: Vitamin A palmitate plays a crucial role in maintaining the integrity and function of the corneal epithelium, the outermost layer of the eye. Studies have shown its efficacy in treating dry eye syndrome by promoting tear production and stabilizing the tear film. Source: Application of vitamin A palmitate eye gel and nurse value of Watson's theory of caring in children with dry eye after strabismus surgery: a randomized trial:
  • Combating Night Blindness: Vitamin A deficiency is a major cause of night blindness, a condition characterized by poor vision in low light. Supplementation with vitamin A palmitate has been shown to improve night vision by restoring normal retinal function. Source: National Institutes of Health: Vitamin A:

Skin Health and Anti-Aging Research:

  • Promoting Cellular Renewal: Vitamin A palmitate serves as a precursor to retinol, a key molecule involved in skin cell proliferation and differentiation. Studies suggest its potential in reducing wrinkles, improving skin texture, and promoting collagen synthesis. Source: Topical Application of Retinyl Palmitate-Loaded Nanotechnology-Based Drug Delivery Systems for the Treatment of Skin Aging:
  • Antioxidant Activity: Vitamin A palmitate exhibits antioxidant properties, neutralizing free radicals that contribute to skin aging and damage. Research explores its potential in topical formulations for photoprotection and prevention of age-related skin changes. Source: Vitamin A palmitate and α-lipoic acid stability in o/w emulsions for cosmetic application:

Cancer Research:

  • Differentiation and Apoptosis Induction: Vitamin A palmitate and its derivatives have shown promise in inducing differentiation and apoptosis (programmed cell death) in certain cancer cell lines. Ongoing research investigates its potential as a therapeutic agent for various cancers. Source: Vitamin A and cancer prevention
  • Immune System Modulation: Vitamin A palmitate modulates the immune system, potentially influencing tumor progression and response to therapy. Research explores its role in immune-oncology approaches to cancer treatment. Source: The role of vitamin A in immune regulation and autoimmune diseases:

Vitamin A palmitate can be synthesized through the transesterification of vitamin A acetate and palmitic acid. The reaction typically requires an enzyme catalyst, such as immobilized lipase, to facilitate the esterification process. The general reaction can be represented as follows:

Vitamin A acetate+Palmitic acidLipaseVitamin A palmitate+Acetic acid\text{Vitamin A acetate}+\text{Palmitic acid}\xrightarrow{\text{Lipase}}\text{Vitamin A palmitate}+\text{Acetic acid}

This reaction highlights the conversion of vitamin A acetate into vitamin A palmitate while releasing acetic acid as a by-product .

Vitamin A palmitate exhibits several biological activities, primarily related to its role as a precursor to retinoic acid, which regulates gene expression involved in cell growth and differentiation. It is essential for:

  • Vision: Vitamin A is critical for the formation of rhodopsin, a pigment necessary for low-light vision.
  • Immune Function: It supports the immune system by maintaining the integrity of epithelial tissues.
  • Skin Health: Vitamin A palmitate is often used in dermatological formulations for its anti-aging properties and ability to promote skin cell turnover .

Several methods exist for synthesizing vitamin A palmitate, including:

  • Biocatalytic Synthesis: Utilizing immobilized lipases from microorganisms such as Candida antarctica or Thermomyces lanuginosus, this method offers a green alternative with mild reaction conditions and high specificity .
  • Chemical Synthesis: Traditional chemical methods involve direct esterification using strong acids or bases, which can lead to by-products and require extensive purification steps .
  • Microbial Production: Recent advances have demonstrated the feasibility of producing vitamin A palmitate through genetically engineered microorganisms like Escherichia coli, which can synthesize it from β-carotene .

Vitamin A palmitate is widely used in various industries:

  • Nutritional Supplements: It is included in dietary supplements to prevent vitamin A deficiency.
  • Cosmetics: Commonly found in skincare products for its anti-aging effects and ability to improve skin texture.
  • Food Fortification: Added to fortified foods to enhance their nutritional value .

Research has shown that vitamin A palmitate interacts with various biological pathways:

  • It influences gene expression related to cell proliferation and differentiation.
  • Studies indicate that it can enhance collagen synthesis in fibroblasts, promoting skin elasticity and reducing signs of aging .
  • The compound's stability makes it a preferred choice over free retinol in formulations, reducing the risk of degradation during storage or application .

Vitamin A palmitate shares similarities with other retinoid compounds but has unique characteristics that differentiate it. Here are some comparable compounds:

CompoundStructureKey Characteristics
RetinolAlcohol form of vitamin ALess stable than esters; more reactive; used in topical applications.
Retinyl acetateEster form of retinolMore stable than free retinol but less so than vitamin A palmitate.
Retinyl linoleateEster form with linoleic acidSimilar applications but may have different absorption rates.
Beta-caroteneProvitamin ARequires conversion to active forms; less bioavailable than direct sources like vitamin A palmitate.

Vitamin A palmitate's stability and efficacy make it particularly suitable for incorporation into both dietary supplements and cosmetic products, distinguishing it from other retinoids that may degrade more quickly or require conversion before use .

Physical Description

Solid

XLogP3

13.6

Hydrogen Bond Acceptor Count

2

Exact Mass

524.45933115 g/mol

Monoisotopic Mass

524.45933115 g/mol

Heavy Atom Count

38

Melting Point

28.5 °C

UNII

1D1K0N0VVC

GHS Hazard Statements

Aggregated GHS information provided by 587 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 53 of 587 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 534 of 587 companies with hazard statement code(s):;
H315 (29.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H360 (81.09%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (14.23%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (64.98%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Retinyl Palmitate is a naturally-occurring phenyl analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. As the most common form of vitamin A taken for dietary supplementation, retinyl palmitate binds to and activates retinoid receptors, thereby inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation, induces apoptosis in some cancer cell types, and exhibits immunomodulatory properties. (NCI04)

MeSH Pharmacological Classification

Anticarcinogenic Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

79-81-2

Wikipedia

Retinyl_palmitate
Norbuprenorphine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

General Manufacturing Information

Retinol, hexadecanoate: ACTIVE

Dates

Modify: 2023-09-12

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